1-Bromodecane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromodecane-d5 is a deuterium-labeled derivative of 1-Bromodecane. It is a stable isotope compound where five hydrogen atoms in 1-Bromodecane are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed tracing and analysis in various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodecane-d5 can be synthesized through the bromination of decane-d5The reaction typically requires a deuterium source and a brominating agent such as bromine or hydrogen bromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated decane and brominating agents under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to handle the reagents and maintain the required conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromodecane-d5 undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are used under mild to moderate temperatures.
Elimination Reactions: Strong bases like sodium ethoxide or potassium hydroxide are used, typically at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Nucleophilic Substitution: Produces various substituted decanes depending on the nucleophile used.
Elimination Reactions: Produces decenes.
Oxidation and Reduction: Produces corresponding alcohols or alkanes.
Scientific Research Applications
1-Bromodecane-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Pharmacology: Helps in studying the pharmacokinetics and metabolic profiles of drugs by incorporating deuterium-labeled compounds.
Biology: Used in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Mechanism of Action
As an alkylating agent, 1-Bromodecane-d5 reacts with nucleophiles to form carbon-nitrogen or carbon-sulfur bonds. This reaction allows for the modification of organic compounds, enabling the synthesis of new molecules with desired properties. The deuterium atoms provide a unique advantage in tracing and studying these reactions due to their distinct mass and spectroscopic properties .
Comparison with Similar Compounds
1-Bromodecane: The non-deuterated version of 1-Bromodecane-d5.
1-Bromododecane: A longer-chain analog with similar reactivity.
1-Bromohexane: A shorter-chain analog with similar reactivity.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical reactions. The deuterium labeling allows for detailed analysis of reaction mechanisms, metabolic pathways, and pharmacokinetics, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H21Br |
---|---|
Molecular Weight |
226.21 g/mol |
IUPAC Name |
10-bromo-1,1,1,2,2-pentadeuteriodecane |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2 |
InChI Key |
MYMSJFSOOQERIO-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCBr |
Canonical SMILES |
CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.